molecular formula C9H17NO B1470578 N-methyl-7-oxaspiro[3.5]nonan-2-amine CAS No. 1513943-97-9

N-methyl-7-oxaspiro[3.5]nonan-2-amine

Cat. No.: B1470578
CAS No.: 1513943-97-9
M. Wt: 155.24 g/mol
InChI Key: CPBJHDIUMFMVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-7-oxaspiro[3.5]nonan-2-amine is a spirocyclic amine featuring a seven-membered oxaspiro ring system (spiro[3.5]nonane) with a methyl group attached to the nitrogen atom. The parent compound, 7-oxaspiro[3.5]nonan-2-amine (CAS 1374658-89-5), has a molecular formula of C₈H₁₅NO, a molecular weight of 141.21 g/mol, and is available at ≥97% purity . The addition of a methyl group to the amine nitrogen likely enhances its lipophilicity and metabolic stability, making it valuable for drug discovery applications.

Properties

CAS No.

1513943-97-9

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-methyl-7-oxaspiro[3.5]nonan-2-amine

InChI

InChI=1S/C9H17NO/c1-10-8-6-9(7-8)2-4-11-5-3-9/h8,10H,2-7H2,1H3

InChI Key

CPBJHDIUMFMVLZ-UHFFFAOYSA-N

SMILES

CNC1CC2(C1)CCOCC2

Canonical SMILES

CNC1CC2(C1)CCOCC2

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

Molecular Formula : C₉H₁₅N O
Molecular Weight : 155.24 g/mol
CAS Number : 1896810-74-4

The compound's spirocyclic arrangement enhances its reactivity and potential interactions with biological targets, making it an interesting candidate for various applications.

Medicinal Chemistry

N-methyl-7-oxaspiro[3.5]nonan-2-amine has shown promise in medicinal chemistry due to its ability to interact with biological systems. The unique spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity.

Case Study: Anti-Cancer Properties

A study focused on melanoma cell lines demonstrated that treatment with this compound significantly reduced cell viability over 48 to 72 hours. This suggests potential anti-cancer properties attributed to the compound's ability to disrupt signaling pathways related to cell proliferation and survival.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. Its structural features allow for functionalization and modification, facilitating the creation of diverse chemical entities.

Synthesis Process

The synthesis typically involves:

  • Formation of the spirocyclic ring system through cyclization reactions.
  • Introduction of functional groups via multi-step synthetic routes.

Material Science

This compound is also being explored for its potential applications in developing new materials and chemical processes. Its unique properties may contribute to advancements in polymer science and nanotechnology.

In Vitro Studies

Preliminary in vitro studies have provided insights into the biological activity of this compound:

Cytotoxicity

In vitro assays indicate that this compound can inhibit the viability of certain cancer cell lines, suggesting potential anti-cancer properties.

Enzyme Interaction

Research shows that it interacts with enzymes involved in metabolic pathways, hinting at its role as a modulator of enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, emphasizing differences in substituents, ring systems, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Features Reference
N-methyl-7-oxaspiro[3.5]nonan-2-amine* C₉H₁₇NO 155.24 (calculated) Not provided N/A Methylated amine; spiro[3.5]nonane with oxygen in 7-position Inferred
7-oxaspiro[3.5]nonan-2-amine C₈H₁₅NO 141.21 1374658-89-5 ≥97% Parent amine; stored at 2–8°C
N,N-dibenzyl-2-phenylspiro[3.5]nonan-2-amine C₂₄H₂₆N₂O 358.48 Not provided N/A Bulky benzyl/phenyl substituents; 13C NMR δ 163.13 (carbonyl)
2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride C₁₀H₁₃ClN₂O₂ 228.68 EN300-743634 N/A Carboxylic acid derivative; hydrochloride salt
2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine C₁₀H₁₉NO 169.26 CID 165690040 N/A Ethylamine side chain; SMILES: C1CC2(CCC1CCN)COC2
7,7-difluorospiro[3.5]nonan-2-amine hydrochloride C₈H₁₄ClF₂N 205.65 3D-FSD25181 ≥95% Fluorinated spiro system; enhances electronegativity
Spiro[3.5]nonan-2-amine C₈H₁₅N 125.21 1489770-61-7 N/A Non-oxygenated spiro system; simpler structure
N-methyl-5-oxaspiro[3.4]octan-7-amine C₈H₁₅NO 141.21 2003712-56-7 95% Smaller spiro system (spiro[3.4]octane); oxygen in 5-position
2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochloride C₁₀H₁₄ClF₂N 235.70 2613383-95-0 ≥95% Ethynyl and fluorine substituents; potential for click chemistry

*Note: Data for this compound is inferred from structural analogs.

Structural and Functional Differences

  • Substituent Effects: The N-methyl group in the target compound increases steric hindrance and lipophilicity compared to the parent amine (C₈H₁₅NO) . Benzyl/phenyl substituents (e.g., C₂₄H₂₆N₂O) introduce aromaticity and bulk, altering solubility and pharmacokinetic profiles .
  • Ring System Variations: The spiro[3.4]octane system in N-methyl-5-oxaspiro[3.4]octan-7-amine reduces ring strain compared to spiro[3.5]nonane, possibly affecting conformational flexibility . Oxygen positioning (e.g., 5-oxa vs. 7-oxa) influences hydrogen-bonding capabilities and metabolic stability.
  • Functional Group Diversity :

    • Carboxylic acid derivatives (e.g., C₁₀H₁₃ClN₂O₂) enable salt formation and ionic interactions, useful in crystallization and bioavailability optimization .
    • Ethynyl groups (e.g., C₁₀H₁₄ClF₂N) offer sites for click chemistry modifications, expanding utility in bioconjugation .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing N-methyl-7-oxaspiro[3.5]nonan-2-amine in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as spirocyclization of precursor amines. For example, analogous spirocyclic compounds (e.g., 2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride) are synthesized via ring-closing reactions using protected amine intermediates and acid catalysts. Reaction conditions (temperature, solvent polarity, and protecting groups) must be optimized to prevent side reactions . Characterization of intermediates via NMR and mass spectrometry is critical to confirm structural integrity.

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at 0–6°C to minimize oxidation or hydrolysis. Use desiccants to control moisture. During handling, wear PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : High-resolution reverse-phase HPLC (e.g., Chromolith or Purospher®STAR columns) coupled with UV/Vis or MS detection ensures purity assessment. Structural confirmation requires 1^1H/13^13C NMR, FT-IR (for functional groups), and elemental analysis. Thermodynamic properties (e.g., enthalpy of formation) can be calculated using NIST Chemistry WebBook data and computational tools like Gaussian .

Advanced Research Questions

Q. What methodologies are recommended for assessing the risk of N-nitrosamine formation during the synthesis or storage of this compound?

  • Methodological Answer : Conduct preparative nitrosation screening under acidic conditions (e.g., nitrous acid) to evaluate N-nitrosamine formation potential. Use LC-MS/MS to detect trace impurities. Cross-validate results with literature on structurally similar amines. Supplier questionnaires should assess raw material risks (e.g., nitrosating agents in reagents) . If nitrosamines exceed 10% of the Acceptable Intake (AI), revise synthesis pathways to eliminate secondary/tertiary amine precursors .

Q. How can researchers design experiments to evaluate the spirocyclic structure's impact on the compound's biological activity?

  • Methodological Answer : Perform comparative studies with non-spirocyclic analogs to isolate structural effects. Use in vitro assays (e.g., enzyme inhibition, cell permeability) and molecular docking simulations to assess binding affinity. For example, spirocyclic inhibitors in Hedgehog signaling pathways demonstrate enhanced selectivity due to conformational rigidity. Dose-response curves and IC50_{50} values should be statistically validated across replicates .

Q. What strategies should be employed to resolve contradictory data in thermodynamic or kinetic studies of this compound?

  • Methodological Answer : Apply iterative root-cause analysis:

  • Replicate experiments under controlled conditions (e.g., humidity, temperature).
  • Cross-validate instruments (e.g., DSC for enthalpy vs. computational ΔfH°gas calculations).
  • Use multivariate statistics (ANOVA, PCA) to identify confounding variables. Contradictions in reaction kinetics may arise from unaccounted intermediates; use stopped-flow spectroscopy or quench-flow methods to capture transient species .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and reaction barriers. Solvent effects are modeled using COSMO-RS. For nitrosation risk, simulate nitroso intermediate stability and compare with PubChem data for analogous amines (e.g., N-methyladamantan-2-amine). Validate predictions with small-scale lab experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.